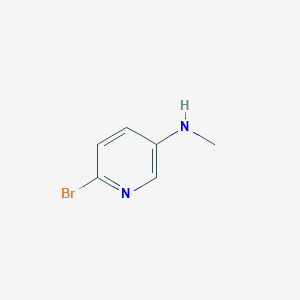

6-bromo-N-methylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-N-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-8-5-2-3-6(7)9-4-5/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXOGPDQYIWCST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022641-52-6 | |

| Record name | 6-bromo-N-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 6 Bromo N Methylpyridin 3 Amine

Reactivity of the Halogen Moiety: Substitution and Cross-Coupling Potential

The bromine atom at the 6-position of the pyridine (B92270) ring is a key site for reactivity, primarily serving as a leaving group in nucleophilic substitution and as a reactive handle in metal-catalyzed cross-coupling reactions. The reactivity of aryl halides like 6-bromo-N-methylpyridin-3-amine in these transformations typically follows the order I > Br > Cl, making the bromo-substituent well-suited for a variety of coupling protocols.

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental C-C and C-N bond-forming strategies. Notable examples of such reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or their esters to form biaryl or aryl-vinyl structures.

Heck Reaction: Coupling with alkenes to introduce a vinyl group at the 6-position. wikipedia.org

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to replace the bromine atom and form a new C-N bond. wikipedia.org

These transformations are central to the synthesis of complex molecules in medicinal chemistry and materials science. The general mechanism for these palladium-catalyzed reactions involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (in Suzuki coupling) or carbopalladation (in Heck coupling), and concluding with a reductive elimination step that releases the product and regenerates the catalyst.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | 6-Aryl-N-methylpyridin-3-amine |

| Heck | Alkene | Pd(OAc)₂/PPh₃ | 6-Vinyl-N-methylpyridin-3-amine |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃/BINAP | 6-(R¹R²N)-N-methylpyridin-3-amine |

Reactivity of the Amine Group: Alkylation, Acylation, and Condensation Reactions

The secondary amine (methylamino) group at the 3-position is nucleophilic due to the lone pair of electrons on the nitrogen atom. pipzine-chem.com This allows it to participate in a variety of chemical transformations.

Alkylation: The amine can be further alkylated by reacting with alkyl halides. However, direct alkylation of amines can sometimes lead to over-alkylation, producing a mixture of tertiary amine and quaternary ammonium salts.

Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This reaction is often used as a protecting strategy for the amine group or to introduce new functional moieties.

Condensation Reactions: The amine can undergo condensation with aldehydes and ketones to form imines (Schiff bases), particularly under conditions that facilitate the removal of water. For instance, related aminopyridine compounds have been shown to react with aldehydes like 6-bromopicolinaldehyde in refluxing methanol to produce the corresponding Schiff base. nih.gov This reactivity is crucial for the synthesis of various heterocyclic systems and ligands for coordination chemistry.

Table 2: Representative Reactions of the Amine Group

| Reaction Type | Reagent | Product Type |

| Alkylation | R-X (Alkyl Halide) | Tertiary Amine |

| Acylation | RCOCl (Acid Chloride) | Amide |

| Condensation | R'CHO (Aldehyde) | Imine (Schiff Base) |

Participation in N-Heterocyclic Carbene Formation

N-Heterocyclic Carbenes (NHCs) are a class of stable carbenes that have become ubiquitous as ligands in organometallic chemistry and catalysis. scripps.edu They are typically synthesized by the deprotonation of precursor azolium salts, such as imidazolium or triazolium salts. scripps.edu

While the structure of this compound contains nitrogen atoms, it is not a direct or typical precursor for the formation of N-heterocyclic carbenes. The synthesis of NHCs generally requires a specific heterocyclic framework (e.g., imidazole) that can be deprotonated at the C2 position between two nitrogen atoms. However, hybrid ligands incorporating both NHC and amine functionalities have been developed. In one instance, a diimidazolium salt containing a secondary amine was used to create a palladium(II) complex which, upon deprotonation of the amine, formed a di-N-heterocyclic carbene-amido complex. researchgate.net This demonstrates that while the aminopyridine itself does not form an NHC, the amine functionality can be incorporated into more complex ligand structures that also feature NHC moieties.

Role as a Ligand in Metal-Catalyzed Transformations

The pyridine nitrogen and the exocyclic methylamino group in this compound can both act as donor sites, allowing the molecule to function as a ligand for transition metals. The pyridine nitrogen is a strong σ-donor, and the presence of the amine group can lead to bidentate chelation, forming a stable five-membered ring with a metal center. This chelation can stabilize the metal catalyst, modulate its electronic properties, and influence the outcome of catalytic reactions. Palladium complexes featuring aminopyridine ligands have been synthesized and characterized for their catalytic activity. nih.govresearchgate.net

In the context of cross-coupling, this compound can play a dual role. It can act as the substrate (electrophile) via its bromo group, as discussed in section 3.1. Simultaneously, it or the resulting product could coordinate to the palladium catalyst. This coordination can be a complicating factor, potentially leading to catalyst inhibition. However, in designed systems, the coordination of aminopyridine-based ligands is crucial for catalytic efficiency. The development of bifunctional ligands that actively participate in the catalytic cycle represents a key strategy in modern catalyst design. nih.gov

A significant application of aminopyridine ligands is in directing C-H activation reactions. The aminopyridine moiety can coordinate to a metal center, such as palladium, and position it in proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization.

Research has demonstrated that palladium(II) complexes bearing aminopyridine ligands are effective catalysts for the selective oxidation of benzylic C-H bonds to ketones using peracetic acid. nih.govresearchgate.net In these systems, the aminopyridine ligand is crucial for the catalyst's performance, with mechanistic studies suggesting that the metal complex is involved in the rate-limiting C-H bond cleavage step. researchgate.net This highlights the potential for molecules like this compound to serve not just as precursors but as key components in the design of advanced catalytic systems.

Oxidation and Reduction Pathways of the Pyridine Ring and Amine Functionality

The pyridine ring and the amine group are susceptible to both oxidation and reduction under specific conditions. pipzine-chem.com

Oxidation:

The pyridine nitrogen can be oxidized to an N-oxide using a suitable peracid, such as m-CPBA. Pyridine N-oxides are versatile intermediates in their own right, altering the electronic properties of the ring and enabling further functionalization.

The secondary amine functionality can be oxidized, though this is often less controlled and can lead to a mixture of products or degradation.

Reduction:

The pyridine ring can be reduced to a piperidine ring via catalytic hydrogenation, although this typically requires harsh conditions (high pressure and temperature).

The bromo-substituent can be removed via reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation with a palladium catalyst or through the formation of pyridyl radicals. The electrochemical reduction of bromopyridines is known to be challenging due to the rapid fragmentation of the resulting radical anions. nih.gov However, photocatalytic methods have been developed that can generate pyridyl radicals from bromopyridines, which can then participate in further reactions. nih.gov

Spectroscopic Characterization Methodologies for 6 Bromo N Methylpyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural assignment of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework and the electronic environment of the constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 6-bromo-N-methylpyridin-3-amine, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the N-methyl group.

Based on available data and principles of NMR spectroscopy, the following chemical shifts are anticipated for the protons of this compound. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern of the pyridine ring. The proton at the C2 position is expected to appear as a doublet, coupled to the proton at C4. Similarly, the proton at C4 should present as a doublet of doublets, being coupled to the protons at C2 and C5. The proton at C5 is expected to be a doublet, coupled to the proton at C4. The methyl protons attached to the nitrogen atom will typically appear as a singlet, though coupling to the N-H proton can sometimes be observed, often broadened by quadrupolar effects of the nitrogen atom.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.0 | d | ~2.5 |

| H-4 | ~7.2 | dd | ~8.5, 2.5 |

| H-5 | ~7.4 | d | ~8.5 |

| N-CH₃ | ~2.9 | s | - |

| N-H | Broad signal | br s | - |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbon atom attached to the bromine (C6) is expected to be significantly downfield due to the deshielding effect of the halogen. Conversely, the carbons attached to the electron-donating amino group (C3 and C5) will be shielded and appear at higher fields. The chemical shift of the N-methyl carbon is characteristic and typically appears in the range of 25-35 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 |

| C-3 | ~148 |

| C-4 | ~125 |

| C-5 | ~120 |

| C-6 | ~140 |

| N-CH₃ | ~30 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Advanced NMR Techniques for Comprehensive Structural Assignment

To unequivocally assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons. Cross-peaks would be observed between H-2 and H-4, and between H-4 and H-5, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the pyridine ring and the N-methyl group. columbia.edu

The application of these advanced techniques provides a robust and unambiguous structural elucidation of this compound, leaving no doubt as to the connectivity and substitution pattern of the molecule. acs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Analysis of Characteristic Vibrational Frequencies

The IR and Raman spectra of this compound will display a series of characteristic absorption bands corresponding to the various functional groups and the pyridine ring vibrations.

N-H Vibrations: A key feature in the IR spectrum will be the N-H stretching vibration of the secondary amine, typically appearing in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

Pyridine Ring Vibrations: The characteristic ring stretching vibrations of the pyridine moiety typically occur in the 1400-1600 cm⁻¹ region.

C-N and C-Br Vibrations: The C-N stretching vibration of the aromatic amine will be present in the 1250-1350 cm⁻¹ range. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ region, and is often more prominent in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3300-3500 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |

| C=C/C=N Ring Stretch | 1400-1600 | IR, Raman |

| N-H Bend | 1550-1650 | IR |

| C-N Stretch | 1250-1350 | IR, Raman |

| C-Br Stretch | 500-600 | Raman |

Correlating Experimental and Theoretically Simulated Spectra

A powerful approach in modern spectroscopic analysis is the combination of experimental measurements with quantum chemical calculations. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies and intensities of a molecule. By comparing the simulated spectrum with the experimental IR and Raman spectra, a detailed and accurate assignment of the observed vibrational bands can be achieved. This correlative approach is particularly valuable for complex molecules where spectral overlap can make unambiguous assignments challenging based on experimental data alone. This methodology has been successfully applied to related bromopyridine derivatives, demonstrating its utility in providing a deeper understanding of the vibrational properties of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the substituted pyridine ring. The electronic spectrum of this compound is expected to be influenced by the pyridine core, the electron-donating N-methylamino group, and the electron-withdrawing bromo substituent.

Determination of Absorption Maxima and Electronic Spectra

The electronic spectrum of this compound is anticipated to display distinct absorption bands corresponding to specific electronic transitions. The pyridine ring itself exhibits π→π* transitions, which are analogous to those seen in benzene, as well as n→π* transitions arising from the non-bonding electrons on the nitrogen atom. libretexts.org

π→π Transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The presence of substituents on the pyridine ring, such as the amino and bromo groups, can shift the position and intensity of these bands compared to unsubstituted pyridine. acs.org

n→π Transitions:* This type of transition involves the excitation of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital. Compared to π→π* transitions, n→π* transitions are generally of lower intensity and occur at longer wavelengths (lower energy). libretexts.org

The absorption maxima (λmax) for these transitions provide critical information. While a specific experimental spectrum for this compound is not detailed in the provided search results, the expected transitions based on its structure are summarized below.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity |

| π→π | π (aromatic ring) → π (aromatic ring) | Shorter UV (e.g., ~200-280 nm) | High |

| n→π | n (nitrogen lone pair) → π (aromatic ring) | Longer UV (e.g., ~270-350 nm) | Low |

This table is based on general principles of UV-Vis spectroscopy for substituted pyridine compounds. libretexts.orgsielc.com

Investigation of Solvent Effects on Electronic Transitions

The polarity of the solvent in which the sample is dissolved can significantly influence the electronic absorption spectrum of a compound, a phenomenon known as solvatochromism. slideshare.net This effect arises from differential solvation of the ground and excited electronic states. youtube.comyoutube.com

Hypsochromic Shift (Blue Shift): An absorption maximum shifting to a shorter wavelength. This is often observed for n→π* transitions when the solvent polarity is increased. Polar solvents, particularly protic ones like ethanol (B145695) or water, can form hydrogen bonds with the non-bonding electrons of the nitrogen atom. This stabilizes the ground state more than the excited state, increasing the energy gap for the transition and shifting the absorption to a shorter wavelength. youtube.comijiset.com

Bathochromic Shift (Red Shift): An absorption maximum shifting to a longer wavelength. This is typically seen for π→π* transitions with increasing solvent polarity. The excited state (π*) is generally more polar than the ground state (π), and thus it is stabilized to a greater extent by polar solvents. This reduces the energy gap for the transition, causing a shift to a longer wavelength. youtube.com

Investigating the UV-Vis spectrum of this compound in a range of solvents with varying polarities would allow for the definitive assignment of its n→π* and π→π* transitions.

Table 2: Predicted Solvent Effects on the Absorption Maxima (λmax) of this compound

| Transition Type | Change in Solvent Polarity | Predicted Shift in λmax | Rationale |

| n→π | Increasing Polarity | Hypsochromic (Blue) | Stabilization of the non-bonding ground state electrons by the polar solvent. youtube.com |

| π→π | Increasing Polarity | Bathochromic (Red) | Greater stabilization of the more polar π* excited state relative to the π ground state. youtube.com |

This table illustrates general trends in solvatochromic shifts for organic compounds with similar functional groups. youtube.comijiset.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like amines without causing significant fragmentation. In positive-ion mode ESI-MS, this compound is expected to readily accept a proton to form a protonated molecular ion, [M+H]⁺. ecut.edu.cn

The molecular formula of this compound is C₆H₇BrN₂. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a highly characteristic isotopic pattern in the mass spectrum. The [M+H]⁺ ion will appear as a pair of peaks separated by 2 m/z units, with nearly equal intensities.

[M+H]⁺ peak: Corresponding to the molecule with the ⁷⁹Br isotope.

[M+2+H]⁺ peak: Corresponding to the molecule with the ⁸¹Br isotope.

Under certain ESI-MS conditions, fragmentation can be induced. For amines, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For this compound, this could involve the loss of a methyl radical (•CH₃) from the protonated N-methylamino group.

Table 3: Predicted ESI-MS Ions for this compound

| Ion Description | Formula | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) |

| Protonated Molecular Ion | [C₆H₇BrN₂ + H]⁺ | 188.0 | 190.0 |

| Alpha-Cleavage Fragment | [C₅H₅BrN + H]⁺ (Loss of •CH₃ from N-methyl) | 173.0 | 175.0 |

Nominal masses are used in this table. The presence of the M and M+2 pattern is a key diagnostic feature for bromo-compounds. nih.gov

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

While standard mass spectrometry provides the nominal mass of an ion, high-resolution mass spectrometry (HR-MS) can measure the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). researchgate.net This precision allows for the unambiguous determination of a molecule's elemental composition. researchgate.net

By comparing the experimentally measured accurate mass of the [M+H]⁺ ion of this compound with the calculated theoretical masses of all possible elemental formulas, its composition can be definitively confirmed. This is a powerful method for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Table 4: Theoretical Exact Masses for HR-MS Analysis of this compound

| Ion | Elemental Formula | Isotope | Calculated Monoisotopic Mass (Da) |

| Protonated Molecular Ion ([M+H]⁺) | [C₆H₈N₂⁷⁹Br]⁺ | ⁷⁹Br | 187.9925 |

| Protonated Molecular Ion ([M+2+H]⁺) | [C₆H₈N₂⁸¹Br]⁺ | ⁸¹Br | 189.9905 |

Calculations are based on the most abundant isotopes: ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da, ⁷⁹Br = 78.918337 Da, ⁸¹Br = 80.916291 Da. The ability of HR-MS to measure these values with high precision confirms the elemental composition. researchgate.net

Computational and Theoretical Chemistry Investigations of 6 Bromo N Methylpyridin 3 Amine

Density Functional Theory (DFT) and Ab-Initio Calculations

Theoretical investigations using DFT and ab-initio methods are instrumental in predicting and understanding the fundamental properties of a molecule. However, no specific studies applying these methods to 6-bromo-N-methylpyridin-3-amine have been found. Such studies would typically provide valuable insights into the following areas:

Optimized Molecular Geometries and Conformational Analysis

Without dedicated computational studies, the precise bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structure of this compound are not definitively known. Conformational analysis, which would identify the various spatial arrangements of the atoms and their relative energies, is also unavailable.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The electronic properties of a molecule, which are critical to its reactivity, are described by its molecular orbitals. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's ability to donate or accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. For this compound, these parameters have not been computationally determined and reported.

Natural Bond Orbital (NBO) Analysis: Stability, Charge Delocalization, and Donor-Acceptor Interactions

NBO analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. It can quantify the stability arising from charge delocalization and identify key donor-acceptor interactions between filled and empty orbitals. This level of detailed electronic analysis is currently not available for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species. For this compound, MEP maps have not been generated.

Prediction of Non-Linear Optical (NLO) Properties (Dipole Moment, Polarizability, Hyperpolarizability)

Computational methods can predict the non-linear optical (NLO) properties of a molecule, which are important for applications in materials science and photonics. Parameters such as the dipole moment, polarizability, and hyperpolarizability indicate how a molecule's charge distribution is affected by an external electric field. There are no published studies detailing the NLO properties of this compound.

Reactivity Indices and Fukui Functions

Global and local reactivity descriptors, derived from conceptual DFT, such as chemical potential, hardness, softness, and Fukui functions, are used to predict the reactive sites of a molecule for electrophilic, nucleophilic, and radical attacks. This detailed reactivity analysis has not been performed for this compound.

Topological Analyses: Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

Topological analyses, such as the Electron Localization Function (ELF) and Localized Orbital Locator (LOL), are instrumental in understanding the electronic structure and bonding characteristics of this compound. These methods provide a chemical mapping of the molecule based on kinetic energy density, highlighting regions with a high probability of finding an electron pair. researchgate.netijasret.com

In ELF analysis, a high value, often represented by red, indicates strong electron localization, characteristic of covalent bonds and lone pairs. researchgate.net Conversely, lower ELF values, depicted in blue, signify regions of electron delocalization. researchgate.net For this compound, the regions around the covalent bonds (C-C, C-N, C-H, N-H, C-Br) and the lone pair on the nitrogen atom would exhibit high ELF values. The aromatic pyridine (B92270) ring would show a degree of delocalization.

Similarly, the Localized Orbital Locator (LOL) provides insights into electron localization. High LOL values correspond to regions of high electron localization. ijasret.com The visualization of LOL often shows covalent bonds as regions of high values (red), while areas between the inner and valence shells of atoms show electron depletion (blue circles). researchgate.netijasret.com The analysis of both ELF and LOL for this compound offers a detailed picture of its electronic environment, which is crucial for understanding its reactivity and intermolecular interactions. researchgate.net

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCI) play a pivotal role in determining the condensed-phase properties and biological activity of molecules. chemrxiv.org NCI analysis is a computational tool used to identify and visualize these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. chemtools.org This analysis is based on the electron density and its derivatives. chemtools.org

The NCI method plots the reduced density gradient (RDG) against the electron density. chemtools.org Non-covalent interactions are characterized by a spike in the low-density, low-gradient region of this plot. chemtools.org The sign of the second eigenvalue (λ2) of the electron density Hessian can differentiate the type of interaction. Negative values indicate stabilizing interactions like hydrogen bonds, while values close to zero suggest weak van der Waals interactions, and positive values point to repulsive steric clashes. chemtools.org

For this compound, NCI analysis would reveal potential hydrogen bonding involving the amine group and the nitrogen atom of the pyridine ring, as well as van der Waals interactions. These insights are critical for understanding how the molecule interacts with biological targets.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules and predicting their electronic absorption spectra. cp2k.orgresearchgate.net This method provides information on excitation energies, oscillator strengths, and the nature of electronic transitions. cp2k.orgcnr.it

By applying TD-DFT, one can simulate the UV-Vis absorption spectrum of this compound. The calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π→π* and n→π* transitions within the pyridine ring and involving the substituent groups. researchgate.net The accuracy of these predictions can be influenced by the choice of functional and basis set. researchgate.net Environmental effects, such as the solvent, can also be incorporated into the calculations to provide a more realistic prediction of the absorption spectrum. researchgate.net This analysis is crucial for understanding the photophysical properties of the molecule.

Thermodynamic Property Predictions (Entropy, Heat Capacity, Thermal Energy)

Computational methods can be employed to predict the thermodynamic properties of this compound, such as entropy, heat capacity, and thermal energy, as a function of temperature. These calculations are typically based on the vibrational frequencies obtained from a frequency calculation after geometry optimization.

These predicted thermodynamic properties are valuable for understanding the stability and behavior of the molecule under different thermal conditions. They can also be used in the modeling of chemical reactions and processes involving this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the evolution of their structure and properties over time. ulisboa.pt For this compound, MD simulations can be used to investigate its behavior in different environments, such as in solution or in complex with a biological macromolecule.

The simulations involve defining a force field that describes the interactions between the atoms of the molecule and its surroundings. ulisboa.pt The system is then allowed to evolve by solving Newton's equations of motion. ulisboa.pt From the simulation trajectory, various properties can be calculated, including structural parameters, interaction energies, and transport properties. MD simulations are particularly useful for studying conformational changes and the dynamics of intermolecular interactions. ulisboa.pt

In Silico Biological Activity Prediction and Interaction Studies

Computational methods are increasingly used to predict the biological activity of compounds and to study their interactions with biological targets. These in silico approaches can significantly accelerate the drug discovery process.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, docking studies can be performed to investigate its potential binding to various biological targets, such as enzymes or receptors.

The process involves generating a three-dimensional structure of the ligand (this compound) and the target protein. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower binding energies typically indicating a more stable complex. researchgate.net

Drug-Likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacokinetic and safety profile is paramount to its success as a potential therapeutic agent. Computational, or in silico, methods provide a rapid and cost-effective means to predict the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of novel chemical entities. This section delves into the computational and theoretical investigations of this compound, focusing on its predicted drug-like characteristics and its comprehensive ADMET profile. These predictions are derived from established computational models that utilize the compound's chemical structure to forecast its behavior in a biological system.

Drug-Likeness Evaluation

A molecule's "drug-likeness" is a qualitative concept used to evaluate its potential to be an orally active drug with respect to its physicochemical properties. Several established rules and scoring systems are employed to make this assessment.

Lipinski's Rule of Five

Lipinski's Rule of Five is a widely recognized guideline for evaluating drug-likeness and determining if a compound has properties that would likely make it an orally active drug in humans. The rule states that, in general, an orally active drug has no more than one violation of the following criteria:

No more than 5 hydrogen bond donors (the sum of OHs and NHs)

No more than 10 hydrogen bond acceptors (the sum of Ns and Os)

A molecular weight under 500 daltons

A calculated octanol-water partition coefficient (LogP) that does not exceed 5

The predicted physicochemical properties of this compound are summarized in the table below.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 187.04 g/mol | Yes |

| Hydrogen Bond Donors | 1 | Yes |

| Hydrogen Bond Acceptors | 2 | Yes |

| LogP (Octanol/Water) | 1.85 | Yes |

Based on these in silico predictions, this compound fully complies with Lipinski's Rule of Five, exhibiting no violations. Its molecular weight, hydrogen bond donor and acceptor counts, and lipophilicity all fall within the favorable ranges for oral bioavailability.

Other Drug-Likeness Descriptors

Beyond Lipinski's rule, other parameters contribute to a more nuanced understanding of a compound's drug-like potential. These include the topological polar surface area (TPSA), the number of rotatable bonds, and solubility.

Table 2: Additional Predicted Drug-Likeness Parameters for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 35.25 Ų | Indicates good cell membrane permeability. |

| Number of Rotatable Bonds | 1 | Suggests good oral bioavailability. |

The low TPSA value suggests that this compound should readily cross biological membranes, a critical factor for reaching its target site of action. The minimal number of rotatable bonds is also a favorable characteristic, as a high number of such bonds can negatively impact oral bioavailability. The predicted aqueous solubility (LogS) indicates that the compound is moderately soluble.

ADMET Profiling

The ADMET profile of a compound provides a more detailed picture of its potential behavior in the body, encompassing its absorption, distribution, metabolism, excretion, and toxicity.

Absorption

Computational models predict that this compound is likely to have good oral absorption. Key predicted parameters are outlined below.

Table 3: Predicted Absorption Properties of this compound

| Parameter | Prediction | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Suggests good passive diffusion across the intestinal epithelium. |

Distribution

The distribution profile of a drug candidate is crucial for understanding its ability to reach target tissues and its potential for off-target effects.

Table 4: Predicted Distribution Properties of this compound

| Parameter | Prediction | Implication |

|---|---|---|

| Blood-Brain Barrier (BBB) Permeability | Yes | The compound is predicted to cross the blood-brain barrier, which could be advantageous for targeting the central nervous system but also a potential source of CNS-related side effects. |

Metabolism

The metabolic fate of a compound is a key determinant of its duration of action and the potential for drug-drug interactions. Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for drug metabolism.

Table 5: Predicted Metabolic Properties of this compound

| Parameter | Prediction | Implication |

|---|---|---|

| CYP1A2 Inhibitor | No | Unlikely to inhibit the metabolism of drugs cleared by this enzyme. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the metabolism of drugs cleared by this enzyme. |

| CYP2C9 Inhibitor | No | Unlikely to inhibit the metabolism of drugs cleared by this enzyme. |

| CYP2D6 Inhibitor | Yes | Potential to inhibit the metabolism of co-administered drugs that are substrates of this enzyme. |

The prediction that this compound may inhibit CYP2D6 warrants further experimental investigation, as this could lead to clinically significant drug-drug interactions.

Excretion

The primary route of excretion for a drug and its metabolites is a critical aspect of its pharmacokinetic profile.

Table 6: Predicted Excretion Properties of this compound

| Parameter | Prediction | Implication |

|---|

Toxicity

Early prediction of potential toxicities is a crucial step in de-risking a drug candidate.

Table 7: Predicted Toxicity Profile of this compound

| Parameter | Prediction | Implication |

|---|---|---|

| AMES Toxicity | No | The compound is not predicted to be mutagenic. |

| hERG (human Ether-à-go-go-Related Gene) Inhibition | No | Low risk of cardiotoxicity associated with QT prolongation. |

| Hepatotoxicity | Yes | Potential for liver toxicity, which would require careful monitoring in further development. |

The prediction of potential hepatotoxicity is a significant finding that would need to be carefully evaluated through in vitro and in vivo studies.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design Principles for Derivatives and Analogs of 6-Bromo-N-methylpyridin-3-amine

The design of derivatives and analogs based on the this compound scaffold is guided by established medicinal chemistry principles, including scaffold hopping and fragment-based design. The pyridine (B92270) core is a prevalent heterocycle in FDA-approved drugs, making it an attractive starting point for modification. researchgate.net

Scaffold Hopping: A primary strategy involves "scaffold hopping," where the central pyridine ring is replaced by other heterocyclic systems to create novel molecular frameworks with potentially improved properties. nih.govnih.gov This approach aims to identify new lead structures that maintain the key binding interactions of the original scaffold while offering advantages in potency, selectivity, or pharmacokinetic profiles. nih.govresearchgate.net For instance, replacing the quinoline (B57606) scaffold of amodiaquine, a known Nurr1 agonist, with other heterocycles like imidazo[1,2-a]pyridine (B132010) led to the development of next-generation ligands with high potency. nih.gov This principle can be applied to the this compound core to explore new chemical space.

Fragment-Based Design and Growth: Another design principle is the extension or modification of the existing substituents. The bromine atom and the N-methylamino group on the pyridine ring serve as vectors for incorporating additional binding motifs. chemrxiv.org This "fragment growing" or "fusion" strategy can enhance interactions with a biological target. nih.gov For example, fusing a 5-(4-chlorophenyl)furan-2-carboxamide (B184874) residue to an imidazo[1,2-a]pyridine scaffold improved Nurr1 agonist potency. nih.gov Similarly, derivatives of this compound can be designed by building upon its existing functional groups to optimize target engagement.

A key goal in designing analogs is often to improve physicochemical properties like solubility. Strategies such as reducing lipophilicity and increasing the basicity (pKa) of the molecule are employed to enhance aqueous solubility and allow for potential salt formation, which can be crucial for drug development. dundee.ac.uk

Impact of Substituent Modifications on Chemical Reactivity and Biological Activity

Any modification to the structure of a medicinal compound can produce significant changes in its pharmacological action. researchgate.net For this compound, the halogen at position 6 and the substituted amine at position 3 are critical determinants of its chemical and biological profile.

The presence and position of halogen atoms on a pyridine ring significantly influence the molecule's properties. Halogenation reactions are crucial for creating the diverse derivatives needed for SAR studies in drug and agrochemical development. chemrxiv.orgnih.gov

The bromine atom at the 6-position of this compound has several key roles:

Electronic Influence: As an electron-withdrawing group, the bromine atom modulates the electron density of the pyridine ring, affecting its pKa and reactivity. This electronic influence is critical, as even small changes can impact biological activity. tandfonline.com

Synthetic Handle: The carbon-bromine bond serves as a vital synthetic handle for further functionalization. It enables numerous subsequent bond-forming reactions, such as Suzuki-Miyaura coupling, allowing for the diversification of the core structure to probe interactions with biological targets. chemrxiv.org

Biological Activity Modulation: While halogens can be crucial for activity, their effect is context-dependent. In some studies on pyridine derivatives, the presence of halogen atoms or other bulky groups was found to decrease antiproliferative activity. researchgate.netnih.gov Conversely, in other contexts, halogenation is essential for potency. The specific impact of the 6-bromo substituent must be evaluated for each biological target.

The regioselectivity of halogenation is paramount. Direct halogenation of pyridines often requires harsh conditions and can lack selectivity. nih.gov Modern synthetic methods allow for precise, regioselective halogenation, including at the 3-position, which has historically been challenging. chemrxiv.orgnih.govchemrxiv.org The specific 6-bromo pattern distinguishes this compound from other isomers and is a key feature in its SAR profile.

The N-methylamino group at the 3-position is another critical feature influencing the compound's properties.

Physicochemical Properties: N-methylation affects the basicity, lipophilicity, and hydrogen bonding capacity of the amine. Compared to a primary amine (NH2), the N-methyl group increases lipophilicity and can introduce steric hindrance that may influence binding orientation within a target protein.

Bioisosteric Replacement: The N-methyl group can be replaced with other substituents to fine-tune activity. This concept of bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, alter pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.com For example, replacing a methyl group with NH2 or OH is a common bioisosteric switch. cambridgemedchemconsulting.com In some cases, replacing a pyridine ring with a chloro- or nitrobenzene (B124822) ring is not tolerated, highlighting the specific electronic and steric requirements of the target. nih.gov Similarly, a 2-difluoromethylpyridine group has been successfully used as a bioisosteric replacement for pyridine-N-oxide, enhancing the activity of quorum sensing inhibitors. rsc.org For this compound, replacing the methyl group with other alkyl groups, small rings (like cyclopropyl), or hydrogen could significantly alter its biological profile.

Correlation between Structural Features and Specific Biological Activities

The specific arrangement of substituents on the this compound scaffold dictates its potential interactions with biological targets. The interplay between the 6-bromo and 3-N-methylamino groups creates a distinct pharmacophore. While specific activity for this exact compound is not widely reported in the reviewed literature, analysis of related structures provides insight into potential applications.

Pyridine derivatives are known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, and kinase inhibitory effects. nih.govresearchgate.netnih.gov

Antiproliferative Activity: Studies on other pyridine derivatives have shown that the presence and position of -OH, -C=O, and -NH2 groups can enhance antiproliferative activity, whereas halogen atoms or bulky groups can sometimes decrease it. researchgate.net

Kinase Inhibition: A series of imidazo[1,2-a]pyridine derivatives were investigated as inhibitors of NIMA related kinase 2 (Nek2), a target in cancer therapy. SAR studies revealed that specific substitutions were crucial for potent inhibitory activity. nih.gov The this compound scaffold could serve as a starting point for designing inhibitors of various kinases.

Nicotinic Acetylcholine Receptor (nAChR) Binding: In a study of pyridine analogues, substitution at the C5 position of the pyridine ring with bulky groups led to compounds with high nAChR binding affinity. nih.gov This demonstrates that modifications to the pyridine ring can be tailored to achieve high-affinity ligands for specific receptors.

The table below illustrates how different functional groups on pyridine derivatives correlate with antiproliferative activity, based on a broad review of the literature.

| Functional Group/Structural Feature | Effect on Antiproliferative Activity | Reference |

| -OMe, -OH, -C=O, -NH2 | Generally enhances activity | researchgate.net |

| Halogen atoms, bulky groups | Can decrease activity in some contexts | researchgate.netnih.gov |

Comparative SAR Studies with Other Pyridine Derivatives and Isomers

Comparing the structure of this compound to its isomers and other substituted pyridines underscores the importance of the specific substitution pattern for biological activity. Even minor changes in the position of a substituent on the pyridine ring can lead to a dramatic loss of effect. tandfonline.com

For example, in the development of proton pump inhibitors like omeprazole, substitution at the 6-position of the pyridine ring with a methyl group resulted in a complete loss of antisecretory effect, likely due to steric hindrance. tandfonline.com This highlights the sensitivity of biological targets to the steric and electronic environment of the pyridine ring.

Let's compare this compound with related isomers for which data is available.

| Compound Name | Structure | Key Structural Differences from Target Compound | Potential SAR Implications |

| This compound | CNC1=CN=C(C=C1)Br | - | The specific 3-amino and 6-bromo substitution pattern defines its unique properties. |

| 6-Bromopyridin-3-amine bldpharm.com | NC1=CC=C(Br)N=C1 | Lacks the N-methyl group. | Increased hydrogen bond donor capacity; decreased lipophilicity compared to the N-methylated analog. |

| 6-Bromo-4-methylpyridin-3-amine matrix-fine-chemicals.com | CC1=CC(Br)=NC=C1N | Methyl group is on the pyridine ring at position 4 instead of the amine nitrogen. | Alters the electronic and steric profile of the pyridine ring itself. The 4-methyl group is an electron-donating group. |

| 6-Bromo-3-methylpyridin-2-amine bldpharm.comsigmaaldrich.com | CC1=C(N)N=C(Br)C=C1 | Amine group is at position 2 and methyl group at position 3. | Changes the relative positions of all key functional groups, which would drastically alter binding modes to target proteins. |

| 2-Bromopyridin-3-amine bldpharm.com | NC1=CC=CN=C1Br | Bromine is at position 2 instead of 6. | The position of the halogen significantly impacts the electronic distribution and steric accessibility of the ring nitrogen and amino group. |

This comparative analysis demonstrates that the specific regio-isomerism of this compound is a critical factor in defining its chemical properties and potential biological activities. The precise placement of the bromo and N-methylamino groups creates a unique chemical entity whose functions cannot be readily extrapolated from its isomers.

Biological Activities and Mechanistic Studies of 6 Bromo N Methylpyridin 3 Amine

Antimicrobial Properties

Research into novel antimicrobial agents is crucial in the face of growing resistance to existing drugs. Pyridine (B92270) derivatives are a significant class of compounds being explored for this purpose.

Antibacterial Activity (including Biofilm Inhibition)

Preliminary investigations indicate that 6-bromo-N-methylpyridin-3-amine possesses antimicrobial properties. In vitro studies have shown its potential in inhibiting the growth of certain bacterial pathogens. A notable area of this research is its activity against biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously difficult to treat with conventional antibiotics. The compound has been specifically investigated for its biofilm inhibition properties, suggesting a potential role in developing new agents to tackle biofilm-related infections.

While the compound shows promise, detailed studies on the spectrum of bacterial species it is effective against and the precise mechanisms of biofilm disruption are still emerging.

Antifungal Activity

While various bromo-substituted heterocyclic compounds, such as quinazolinone and imidazo[4,5-b]pyridine derivatives, have been studied for their antifungal effects, specific data on the antifungal activity of this compound is not extensively detailed in the reviewed scientific literature. researchgate.netresearchgate.net Further research is required to determine if this particular compound exhibits any efficacy against fungal pathogens.

Determination of Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. Although standard laboratory protocols exist for determining MIC values, specific MIC data for this compound against various microbial strains were not available in the reviewed literature. nih.govmdpi.com The determination of these values would be a critical next step in evaluating its potential as a viable antimicrobial candidate.

Anti-Cancer Potential

The search for more effective and selective cancer therapies is a primary focus of drug discovery. Compounds that can inhibit cancer cell growth and induce cell death are of significant interest.

Inhibition of Cancer Cell Proliferation in various Cell Lines (e.g., HeLa, A549)

Preliminary studies have positioned this compound as a compound of interest for its anti-cancer properties. Research suggests that it may inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. Structurally related compounds, such as 3-amino-6-bromo-4-methylpyridine, have also been utilized in research toward developing novel anti-cancer agents. chemimpex.com

However, specific data regarding the efficacy of this compound against particular cancer cell lines, such as the cervical cancer line HeLa or the non-small-cell lung cancer line A549, is not yet detailed in the available literature. The table below summarizes the current understanding of its anti-cancer potential.

Table 1: Summary of Anti-Cancer Proliferation Studies

| Cell Line | Compound | Finding | Source |

|---|---|---|---|

| General Cancer Cells | This compound | Preliminary studies suggest inhibition of cell proliferation and induction of apoptosis. |

Mechanisms of Action: Enzyme Inhibition and Receptor Binding

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The proposed mechanism involves the binding of the compound to enzymes or receptors, which in turn alters their activity and disrupts cellular pathways essential for cancer progression.

Research on analogous compounds provides insight into potential mechanisms. For instance, studies on related pyridine derivatives have explored their role as enzyme inhibitors. chemimpex.com One important family of enzymes in cancer research is ribonucleotide reductase (RR), which is critical for DNA synthesis and cell replication. nih.gov Certain heterocyclic compounds are known to inhibit RR by binding to its iron-containing subunit. nih.gov Furthermore, other bromo-substituted derivatives have been investigated for their ability to bind to survival-promoting proteins like Mcl-1, thereby inducing apoptosis in cancer cells. These examples suggest plausible, though currently unconfirmed, mechanisms for this compound.

Table 2: Potential Mechanisms of Anti-Cancer Action

| Mechanism | Target Type | Potential Target/Pathway | Description | Source |

|---|---|---|---|---|

| Enzyme Inhibition | Enzyme | Ribonucleotide Reductase (RR) | Inhibition of this enzyme, crucial for DNA synthesis, is a known anti-cancer strategy for related compounds. | nih.gov |

| Receptor/Protein Binding | Protein | Mcl-1 | Binding to this anti-apoptotic protein could induce cell death; a mechanism explored for related bromo-derivatives. |

Specific Target Modulation (e.g., Fibroblast Growth Factor Receptor (FGFR) Inhibition)

A thorough review of scientific databases and literature reveals no specific studies demonstrating that this compound acts as an inhibitor of Fibroblast Growth Factor Receptors (FGFR). The FGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration, and its dysregulation is implicated in various cancers. chemimpex.com While numerous small molecules have been developed and studied as FGFR inhibitors, there is currently no direct evidence to associate this compound with the modulation of this specific target.

Disruption of Key Signaling Pathways (e.g., Ras-MAPK, PI3K-AKT)

The Ras-MAPK and PI3K-AKT signaling pathways are fundamental intracellular cascades that govern cell survival, growth, and proliferation. sigmaaldrich.commatrix-fine-chemicals.combldpharm.com The mechanism of action for many therapeutic compounds involves the disruption of these pathways. However, for this compound, there is a lack of specific research data detailing its effects on either the Ras-MAPK or the PI3K-AKT signaling pathways. While it is generally understood that small molecules can interact with various cellular targets, the specific interactions of this compound with the components of these key pathways have not been reported.

Anti-Angiogenic Effects in Cancer Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making anti-angiogenic agents a key area of cancer research. There are no published studies in peer-reviewed literature that specifically investigate or demonstrate any anti-angiogenic properties of this compound in cancer models.

Anti-Inflammatory Activities

Direct research into the anti-inflammatory activities of this compound is not available in the current scientific literature. However, studies on structurally related compounds suggest that the aminopyridine scaffold may be a promising area for the development of anti-inflammatory agents. For instance, research on a related compound, 3-Amino-6-bromo-4-methylpyridine, indicates its use in the development of novel anti-inflammatory drugs. chemimpex.com This suggests a potential avenue for future investigation, but as of now, no specific data on the anti-inflammatory effects of this compound itself has been published.

Anti-Thrombolytic Properties and Inhibition of Clot Formation

There is limited information regarding the anti-thrombotic potential of this compound. Some commercial suppliers note that the compound has been investigated for its potential biological activities, including anti-thrombolytic properties. One source mentions that in vitro studies have indicated an ability to inhibit thrombus formation. However, the primary research data from these studies, including experimental conditions and efficacy data, are not detailed in accessible publications. Therefore, while there is a suggestion of this activity, it remains unconfirmed in peer-reviewed scientific literature.

Antiparasitic Activities

No specific studies or data have been found in the scientific literature to support any antiparasitic activity for this compound.

Assessment of Haemolytic Activity

Haemolytic activity, the breakdown of red blood cells, is a critical parameter in assessing the biocompatibility of a compound. There are no available studies or reports that have assessed the haemolytic activity of this compound.

Applications of 6 Bromo N Methylpyridin 3 Amine in Advanced Research

Pharmaceutical Lead Compound and Drug Discovery Programs

The structure of 6-bromo-N-methylpyridin-3-amine serves as a valuable scaffold in the design and synthesis of novel pharmaceutical agents. Its application as a lead compound is driven by the potential to modify its structure to enhance interactions with biological targets, thereby improving therapeutic efficacy.

Intermediate in the Synthesis of New Therapeutic Agents

A primary application of this compound is its role as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. nih.govpipzine-chem.comcymitquimica.com The bromine atom on the pyridine (B92270) ring is particularly important as it can be readily substituted or participate in cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of larger molecular frameworks. This synthetic versatility enables the creation of a wide array of derivatives that can be screened for various biological activities.

For instance, this compound is a crucial building block in the synthesis of analogues of established drugs like Sorafenib and Imatinib. nih.govnih.govnih.gov These analogues are developed to potentially improve upon the original drug's efficacy, selectivity, or pharmacokinetic properties. The synthesis of these complex molecules often involves multi-step reaction sequences where this compound or its derivatives are introduced at a key stage.

Development of Kinase Inhibitors and Anti-Inflammatory Agents

The pyridine motif present in this compound is a common feature in many biologically active compounds, including kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. nih.gov Consequently, there is significant interest in developing small molecules that can inhibit specific kinases. The structure of this compound provides a foundation for the design of such inhibitors. For example, it has been used in the synthesis of novel quinazoline (B50416) derivatives that have shown inhibitory activity against multiple tyrosine kinases, including EGFR, HER2, and VEGFR-2. nih.gov

Furthermore, research has explored the potential of pyridine derivatives in the development of anti-inflammatory agents. nih.govresearchgate.net Chronic inflammation is a key factor in a variety of diseases. nih.gov The development of novel anti-inflammatory compounds is an active area of research, and the structural framework of this compound can be utilized to create new molecules with potential anti-inflammatory properties. nih.govnih.gov

Chemical Synthesis Building Block for Complex Organic Molecules

Beyond its direct applications in medicinal chemistry, this compound is a valuable building block for the synthesis of a wide range of complex organic molecules. nih.govpipzine-chem.commdpi.commdpi.com Its utility stems from the reactivity of the bromine atom, which allows for participation in various coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.com This reaction enables the formation of carbon-carbon bonds, a fundamental process in organic synthesis for constructing intricate molecular architectures.

The ability to introduce diverse aryl and heteroaryl groups at the 6-position of the pyridine ring through such coupling reactions significantly expands the molecular diversity that can be achieved from this starting material. This makes it a key component in the synthetic chemist's toolbox for creating novel compounds for various applications, including materials science and agrochemicals. pipzine-chem.com

Ligand Development in Catalytic Systems

The nitrogen atom in the pyridine ring of this compound can act as a coordination site for metal ions. This property makes it a candidate for the development of ligands used in catalytic systems. mdpi.com Ligands play a crucial role in catalysis by modulating the reactivity and selectivity of the metal center. The specific electronic and steric properties of the pyridine ring, influenced by the bromo and methylamino substituents, can be fine-tuned to optimize the performance of a catalyst for a particular chemical transformation. The synthesis of polydentate ligands, which can bind to a metal ion at multiple points, is an area where this compound could be employed.

Probe Molecules for Studying Protein-Ligand Interactions in Crystallography

Understanding how a potential drug molecule binds to its protein target is fundamental to drug design. X-ray crystallography is a powerful technique used to determine the three-dimensional structure of protein-ligand complexes at an atomic level. This compound and its derivatives can be used as probe molecules in such studies. The bromine atom, being electron-dense, can provide a strong signal in the electron density map, aiding in the determination of the ligand's orientation within the protein's binding site. This information is invaluable for understanding the key interactions that govern binding affinity and selectivity, and for guiding the design of more potent and specific inhibitors.

Design and Construction of Structure-Activity Relationship (SAR) Libraries

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery. drugdesign.orgresearchgate.netcollaborativedrug.com These studies involve synthesizing a series of related compounds (a library) and evaluating their biological activity to understand how specific structural modifications influence their potency and other properties. drugdesign.orgresearchgate.netcollaborativedrug.com this compound is an ideal starting material for the construction of SAR libraries.

The reactivity of the bromine atom allows for the systematic introduction of a wide variety of substituents at a specific position on the pyridine ring. By keeping the core structure constant and varying this single point of attachment, researchers can systematically probe the chemical space around the core scaffold. The resulting data on the biological activity of each compound in the library can then be used to build a detailed understanding of the SAR, which in turn guides the design of the next generation of more effective compounds. researchgate.net

Interactive Data Table: Applications of this compound

| Application Area | Specific Use | Key Features Utilized |

| Pharmaceuticals | Lead compound for drug discovery | Versatile scaffold for modification |

| Intermediate for therapeutic agents | Reactive bromine for coupling reactions | |

| Development of kinase inhibitors | Pyridine motif for target binding | |

| Development of anti-inflammatory agents | Pyridine core for biological activity | |

| Chemical Synthesis | Building block for complex molecules | Reactive bromine for C-C bond formation |

| Catalysis | Ligand development | Nitrogen atom for metal coordination |

| Structural Biology | Probe for protein-ligand studies | Electron-dense bromine for crystallography |

| Drug Design | Construction of SAR libraries | Facile diversification of structure |

Potential Applications in Agrochemical Development (Pesticides, Herbicides)

The pyridine ring is a core structure in numerous successful agrochemicals. The functional groups attached to this ring, such as the bromine atom and the N-methylamine group in this compound, allow for a wide range of chemical modifications to develop new active ingredients for pesticides and herbicides. The bromine atom, for instance, can be readily substituted or used as a handle in cross-coupling reactions to build more complex molecular architectures.

The ability to modify such structures is crucial for designing more effective and environmentally benign agricultural products. chemimpex.com Research into analogous compounds, such as 3-Amino-6-bromo-4-methylpyridine, has shown their utility in formulating agrochemicals to improve the efficacy of pesticides and herbicides, ultimately aiding in the enhancement of crop yields. chemimpex.com This suggests that this compound could serve a similar role as a key intermediate.

Detailed Research Findings:

A pertinent example of the research approach in this area involves the synthesis of novel pyridine derivatives starting from a similar compound, 5-bromo-2-methylpyridin-3-amine (B1289001). In a 2017 study, researchers utilized a palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of new pyridine compounds. mdpi.com This reaction methodology is highly relevant as it demonstrates how the bromo-substituent on the pyridine ring can be effectively used to create new carbon-carbon bonds with various aryl groups.

The study successfully produced a library of novel pyridine derivatives in moderate to good yields, which were then screened for potential biological activities, including anti-thrombolytic and biofilm inhibition properties. mdpi.com This line of research underscores the potential of bromo-pyridinamine scaffolds, like this compound, as foundational structures for discovering new bioactive molecules that could be adapted for agrochemical purposes. The general strategy involves using the bromo-pyridine core and introducing diverse substituents to fine-tune the biological activity against specific agricultural pests or weeds.

| Starting Material Analogue | Reaction Type | Potential Application | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Suzuki Cross-Coupling | Synthesis of novel biologically active pyridine derivatives | mdpi.com |

| 3-Amino-6-bromo-4-methylpyridine | Formulation Intermediate | Enhancing efficacy of pesticides and herbicides | chemimpex.com |

Integration into Material Science Research (e.g., Electronic Materials, Polymers, Coatings)

The unique electronic properties and reactive sites of this compound make it a promising candidate for integration into various advanced materials. The pyridine ring itself is an electron-deficient aromatic system, and the presence of both an electron-withdrawing bromine atom and an electron-donating N-methylamine group creates a molecule with interesting electronic characteristics that can be exploited in material science.

Electronic Materials and Polymers:

Pyridine-containing polymers are of significant interest for applications in electronic devices due to their potential for ionic and electronic conductivity. tsijournals.com Research has shown that polymers incorporating a pyridine ring can be synthesized to create materials for optoelectronic applications, such as plastic electronic devices and biosensors. tsijournals.com One method involves the polymerization of ethynylpyridines, which can be initiated by substances like bromine, to form ionically conducting polymers. tsijournals.com

Furthermore, pyridine derivatives are used as monomers for creating optically active and conductive polymer films. acs.org For example, electrochemical polymerization of monomers that contain a pyridine ring has been used to prepare films for potential use as optical modulators and filters. acs.org In a different application, pyridine-based polybenzimidazoles have been synthesized for use in high-temperature polymer electrolyte membrane fuel cells, demonstrating excellent thermal stability and high proton conductivity. benicewiczgroup.com The incorporation of the pyridine unit is key to these properties.

Detailed Research Findings:

A study on novel pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine found that some of the resulting compounds exhibited significant dipole moments. mdpi.com Specifically, one derivative, 4g, was noted for its high dipole moment, suggesting its potential as a chiral dopant for liquid crystals. mdpi.com This finding highlights how the core structure of a bromo-pyridinamine can be functionalized to create materials with specific physical properties relevant to electronic displays and optical materials.

Additionally, research on the related compound 3-Amino-6-bromo-4-methylpyridine indicates its use in being incorporated into polymers and coatings to confer improved thermal stability and chemical resistance. chemimpex.com This makes such compounds valuable in the manufacturing of durable materials. chemimpex.com The reactive amine and bromine groups on this compound provide synthetic pathways to integrate it into polymer backbones or as a pendant group, potentially imparting desirable characteristics like conductivity, thermal stability, or specific optical properties to the final material.

| Material Application Area | Relevant Pyridine Analogue/Derivative | Observed Property/Potential Use | Reference |

| Conducting Polymers | Ethynylpyridines | Ionic conductivity for electronic devices | tsijournals.com |

| Optically Active Polymer Films | Poly(2,5-di(2-thienyl)pyridine) | Optical modulators, chiral sensors | acs.org |

| High-Temperature Fuel Cells | Pyridine-based Polybenzimidazoles | High proton conductivity and thermal stability | benicewiczgroup.com |

| Liquid Crystals | N-(2-methyl-5-(4-(trifluoromethyl)phenyl)pyridin-3-yl)acetamide | High dipole moment, potential as a chiral dopant | mdpi.com |

| Durable Polymers & Coatings | 3-Amino-6-bromo-4-methylpyridine | Improved thermal stability and chemical resistance | chemimpex.com |

Analytical Methodologies for 6 Bromo N Methylpyridin 3 Amine in Research Contexts

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental in determining the purity and concentration of 6-bromo-N-methylpyridin-3-amine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for this class of compounds, each with distinct advantages and considerations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pyridine (B92270) derivatives. For compounds like this compound, which possess a polar nature, HPLC, particularly reverse-phase (RP-HPLC), is often the method of choice. It offers high resolution and sensitivity, and a key advantage is that it can often be performed without chemical derivatization, which is sometimes required for GC analysis. thermofisher.comresearchgate.net

Method development for pyridine derivatives typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve adequate separation and quantification. researchgate.net For aminopyridines and related compounds, isocratic methods can sometimes provide rapid analysis, with elution times under 10 minutes. helixchrom.com

Table 1: Illustrative HPLC Parameters for Analysis of Related Pyridine Compounds

| Parameter | Setting | Source |

| Column | C18 Reverse-Phase | researchgate.net |

| Mobile Phase | Acetonitrile (B52724)/Ammonium Acetate (B1210297) Buffer | thermofisher.com |

| Detection | UV at 220-254 nm | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Injection Volume | 10-20 µL | researchgate.net |

This table presents typical starting conditions for method development based on the analysis of similar pyridine derivatives.

Validation of an HPLC method as per ICH guidelines ensures its accuracy, precision, linearity, and robustness for reliable quantification of the target analyte. researchgate.net

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the purity assessment of volatile and thermally stable compounds. While many pyridine derivatives can be analyzed by GC, the polarity and potential for thermal degradation of amine-containing compounds like this compound can present challenges. thermofisher.comresearchgate.net For these reasons, a derivatization step to convert the polar amine into a less polar, more volatile derivative is often employed to improve peak shape and thermal stability. thermofisher.comresearchgate.net

However, direct GC analysis is feasible, and commercial suppliers of analogous compounds, such as 3-Amino-6-bromo-4-methylpyridine, specify purity determined by GC, indicating its utility for quality control. capotchem.com The selection of an appropriate capillary column, such as one with a polar stationary phase, is critical for achieving good separation of polar analytes.

Table 2: General GC Parameters for Amine Analysis

| Parameter | Setting | Source |

| Column | Poropak Q or Tenax-GC | bre.com |

| Injector Temperature | 250 °C | General Practice |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) | researchgate.net |

| Carrier Gas | Helium or Nitrogen | General Practice |

| Temperature Program | Ramped from a low initial temperature (e.g., 80 °C) to a higher final temperature | bre.com |

This table outlines general conditions often used for the GC analysis of amine solutions.

Use as a Standard Reference Material in Analytical Chemistry

While there is no formal designation of this compound as a primary standard reference material by metrological institutes, it is commercially available from various chemical suppliers with specified purity levels, often ≥98%. chemscene.com In this capacity, it serves as an essential reference compound in research and development.

In analytical chemistry, such a well-characterized compound is used for:

Qualitative Identification: Its chromatographic retention time and mass spectrum can be used to confirm the presence of the compound in a sample mixture.

Quantitative Analysis: A known amount of the high-purity material can be used to prepare calibration standards for quantifying the compound in experimental samples by HPLC or GC.